molecular formula C20H21NO3 B3381130 (2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid CAS No. 2173637-80-2

(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B3381130
CAS No.: 2173637-80-2
M. Wt: 323.4 g/mol
InChI Key: FXUMVFKWQOPVTE-SZMVWBNQSA-N
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Description

(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid is a complex organic compound that features a naphthalene moiety attached to an octahydroindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the initial formation of the octahydroindole core, followed by the introduction of the naphthalene-2-carbonyl group through a Friedel-Crafts acylation reaction. The final step might involve the carboxylation of the indole ring under basic conditions.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include temperature control, solvent choice, and the use of catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology

In biological research, this compound could be investigated for its potential biological activity. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug discovery or as a tool in biochemical studies.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it a candidate for the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics to polymers, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other naphthalene derivatives or indole-based molecules. Examples could be:

  • Naphthalene-2-carboxylic acid
  • Octahydroindole derivatives
  • Other naphthalene-indole conjugates

Uniqueness

The uniqueness of (2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid lies in its specific combination of structural features. The presence of both a naphthalene moiety and an octahydroindole core might confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-19(16-10-9-13-5-1-2-6-14(13)11-16)21-17-8-4-3-7-15(17)12-18(21)20(23)24/h1-2,5-6,9-11,15,17-18H,3-4,7-8,12H2,(H,23,24)/t15-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUMVFKWQOPVTE-SZMVWBNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid

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